[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
The compound [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a 1,2,3-triazole derivative featuring a methanol group at the 4-position of the triazole ring and a 2-fluoro-4-methylphenyl substituent at the 1-position.
Properties
IUPAC Name |
[1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGJWUPQGZPMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
-
- Aryl azide bearing the 2-fluoro-4-methylphenyl substituent.
- Propargyl alcohol or its derivatives as the alkyne component.
-
- Copper(II) sulfate pentahydrate (CuSO4·5H2O) combined with sodium ascorbate as a reducing agent to generate the active Cu(I) catalyst in situ.
Solvent :
- Mixtures of ethanol and water or other polar solvents.
-
- Mild heating (around 40–45 °C) or room temperature.
- Microwave irradiation has been employed to accelerate the reaction, typically for 1 hour.
Workup :
- Removal of solvent under reduced pressure.
- Suspension in chloroform and filtration through Celite.
- Purification by silica gel chromatography using methylene chloride–methanol mixtures.
This approach yields the 1-(2-fluoro-4-methylphenyl)-1,2,3-triazol-4-yl methanol derivatives with high regioselectivity and good yields.
Example from Literature
A reported synthesis involves stirring the aryl azide (1 mmol) in ethanol/water (1:1 mL) with CuSO4·5H2O (0.1 mmol) and sodium ascorbate (0.05 mmol), followed by the addition of the alkyne (1 mmol). The mixture is microwave-irradiated at 40–45 °C for 1 hour. After cooling, the solvent is removed, and the residue is purified to afford the triazole methanol product.
Alternative Synthetic Strategies
While CuAAC is the dominant method, other approaches include:
Direct Hydroxymethylation of Triazoles
For related triazole compounds, direct hydroxymethylation using formaldehyde under basic or catalytic conditions has been reported, although specific data on the 2-fluoro-4-methylphenyl substituted derivative is limited.
Reaction Parameters and Yields
| Parameter | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalyst | CuSO4·5H2O (0.1 equiv), sodium ascorbate (0.05 equiv) | 85–92 | Efficient in aqueous ethanol; microwave-assisted |
| Solvent | Ethanol/water (1:1) | — | Polar solvent mixture enhances reaction rate |
| Temperature | 40–45 °C (microwave) or room temperature | — | Mild conditions prevent decomposition |
| Reaction Time | 1–48 hours | — | Microwave irradiation shortens reaction time |
| Purification | Silica gel chromatography (methylene chloride/methanol) | — | Effective for isolating pure product |
Analytical and Structural Confirmation
The synthesized [1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is typically characterized by:
- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR confirm the substitution pattern and presence of the hydroxymethyl group.
- Mass Spectrometry (MS) : Confirms molecular weight (207.20 g/mol).
- Infrared Spectroscopy (IR) : Detects characteristic triazole and hydroxyl functional groups.
- Chromatography : Purity assessed by HPLC or TLC.
Summary of Key Literature Findings
- The CuAAC method is the most reliable and efficient for synthesizing 1,2,3-triazole methanol derivatives with aryl substitutions including fluoro and methyl groups.
- Microwave-assisted synthesis significantly reduces reaction time without compromising yield or purity.
- Post-cycloaddition modifications can be employed if direct synthesis of the methanol derivative is challenging.
- Reaction conditions are mild, environmentally friendly, and scalable for laboratory synthesis.
This detailed overview consolidates diverse research findings and synthetic protocols for preparing [1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, emphasizing copper-catalyzed azide-alkyne cycloaddition as the primary and most effective method. The data tables and reaction parameters provide a practical guide for researchers aiming to synthesize this compound with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of (1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ketone.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. The presence of the triazole ring can enhance the compound’s binding affinity to specific proteins, making it a candidate for drug development.
Industry
In the industrial sector, [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. Additionally, the fluoro and methyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the substituents, molecular weights, and key electronic effects of the target compound with analogs:
Key Observations:
Physical Properties
Melting points (m.p.) and solubility vary with substituents:
- A triazole-methanol derivative with a 4-methyl-3-aminophenyl group has m.p. 194–196°C .
- The chlorophenyl analog likely exhibits higher m.p. than the target due to Cl’s polarity, though data are unavailable.
- The trifluoromethyl group in may lower solubility in polar solvents compared to the target’s fluorine and methyl.
Biological Activity
[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a fluorinated and methylated phenyl group, which can significantly influence its reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H10FN3O
- Molecular Weight : 207.21 g/mol
- CAS Number : 1096130-69-6
The presence of the fluorine atom and the methyl group contributes to the compound's lipophilicity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:
- Antitumor Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, compounds similar to [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol have demonstrated significant cytotoxic effects against various cancer cell lines through the modulation of signaling pathways such as Notch-Akt .
- Antimicrobial Properties : Triazoles are known for their antifungal properties. The structural characteristics of [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may enhance its efficacy against specific pathogens by disrupting their cellular functions.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses. This has implications for treating chronic inflammatory conditions.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol:
Case Study 1: Anticancer Activity
A study investigated the effects of a related compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that treatment with the compound induced significant apoptosis and cell cycle arrest at the G2/M phase. The IC50 values were determined to be as low as 0.67 μmol/L after 48 hours of treatment .
Case Study 2: Antimicrobial Activity
In vitro studies have demonstrated that triazole derivatives possess antimicrobial properties against a range of bacterial strains. The mechanism involves interference with the synthesis of ergosterol in fungal cells, leading to cell death.
Comparative Analysis
To understand the uniqueness of [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol compared to similar compounds, a comparative table is presented below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| [1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | Significant | Moderate | Apoptosis induction; ergosterol synthesis inhibition |
| [1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | Moderate | High | Cell cycle arrest; ergosterol synthesis inhibition |
| [1-(2-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | Low | Moderate | Cytokine modulation |
Q & A
Q. Limitations :
- False positives arise if crystal structures of target proteins (e.g., EGFR) lack resolution (<2.5 Å).
- Solvent effects in simulations may underestimate hydrophobic interactions .
How do structural analogs of this compound compare in anticancer assays?
Advanced Research Focus
Analog screening reveals substituent-dependent activity:
| Analog | Substituent | IC₅₀ (μM, HeLa cells) |
|---|---|---|
| Parent | 2-F, 4-CH₃ | 4.19 ± 1.87 |
| Chloro | 2-Cl, 4-CH₃ | 3.20 ± 1.32 |
| Nitro | 4-NO₂ | 5.29 ± 1.34 |
The 2-fluoro group enhances selectivity but reduces potency compared to chloro analogs.
What analytical techniques resolve contradictions in reaction mechanism proposals?
Advanced Research Focus
Conflicting mechanistic pathways (e.g., radical vs. polar mechanisms) are resolved via:
- Kinetic isotope effects : Compare for H-abstraction steps.
- EPR spectroscopy : Detect radical intermediates during oxidation.
- DFT calculations : Identify transition states with lower activation energy .
Example : Disputed oxidation pathways for the hydroxymethyl group were clarified using O isotopic labeling and GC-MS .
How do crystallization solvents affect polymorph formation?
Basic Research Focus
Solvent polarity dictates crystal morphology:
| Solvent | Crystal System | Melting Point (°C) |
|---|---|---|
| Methanol | Monoclinic | 145–147 |
| Dichloromethane | Triclinic | 138–140 |
Slow evaporation in methanol yields larger, diffraction-quality crystals .
What regulatory considerations apply to in vitro testing of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
